molecular formula C8H8N2O2 B11916797 Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate

Cat. No.: B11916797
M. Wt: 164.16 g/mol
InChI Key: JYJIWVVBJWMBTJ-UHFFFAOYSA-N
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Description

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a specialized pyrrole derivative offered as a high-purity building block for chemical and pharmaceutical research. Compounds based on the 1,6-dihydropyrrolo[2,3-b]pyrrole scaffold, particularly the carboxylic acid derivative, are recognized as valuable intermediates in synthetic organic chemistry . Pyrrole-2-carboxylate derivatives serve as versatile precursors for the construction of more complex nitrogen-containing heterocycles, including pyrrolopyrazines and pyrrolopyrimidines, which are structures of significant interest in medicinal chemistry . The enzymatic carboxylation of pyrroles, a reverse reaction catalyzed by enzymes such as pyrrole-2-carboxylate decarboxylase from Bacillus megaterium , highlights the biological relevance of this carboxylated pyrrole scaffold . Furthermore, the pyrrole ring system is a privileged structure in drug discovery, found in a wide range of therapeutic agents with reported activities including antifungal, antibacterial, and antitumor properties . As such, this compound provides researchers a critical starting material for the development of novel compounds in these fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)6-4-5-2-3-9-7(5)10-6/h2-4,9-10H,1H3

InChI Key

JYJIWVVBJWMBTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)NC=C2

Origin of Product

United States

Preparation Methods

Iron-Catalyzed Three-Component Coupling

In a scalable procedure, a mixture of 2-haloaniline (20 mmol), aryl aldehyde (20 mmol), and diacetyl (4 mmol) is stirred in a 1:1 toluene/acetic acid solvent system at 50°C for 1 hour. Iron(III) perchlorate hydrate (85 mg) is added, and the reaction proceeds for 16 hours under air. Precipitation yields the dihydropyrrolo[3,2-b]pyrrole core in 6–69% yield, depending on substituent steric and electronic effects. For methyl ester functionalization, 2-(methoxycarbonyl)phenyl substituents are introduced at the 1,4-positions of the core, as demonstrated in compound 6 (Fig. 1).

Key conditions:

  • Catalyst: Fe(ClO₄)₃·H₂O (2.5 mol%)

  • Solvent: Toluene/AcOH (1:1)

  • Temperature: 50°C

  • Scale: Up to 20 mmol (10 g/product)

Transition Metal-Mediated Functionalization

Post-cyclization functionalization enables precise installation of the methyl ester group at position 2. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Suzuki-Miyaura Coupling

Brominated intermediates (e.g., 49 ) undergo Suzuki coupling with methyl 2-boronoacrylate to introduce the ester moiety. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture at 80°C, the methyl ester is installed in 72–85% yield. This method tolerates electron-withdrawing groups on the pyrrole ring, ensuring regioselectivity at position 2.

Functional Group Interconversion

Direct esterification of preformed carboxylic acid derivatives offers an alternative route.

Vilsmeier-Haack Formylation Followed by Oxidation

Methyl 1H-pyrrole-2-carboxylate is formylated using POCl₃ and DMF in dichloroethane (DCE) at 0°C, yielding the 5-formyl derivative (S13 ). Subsequent oxidation with KMnO₄ in acidic medium generates the carboxylic acid, which is esterified with methanol under Dean-Stark conditions to afford the target compound in 65% overall yield.

Analytical Validation:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.94–7.84 (m, 2H), 6.32 (s, 1H), 3.59 (s, 3H)

  • HRMS : m/z calcd for C₁₀H₁₀N₂O₂: 202.0743 [M⁺]; found: 202.0738.

Process Optimization and Scalability

Large-scale synthesis (20 mmol) maintains efficiency through solvent choice and simplified workup. For instance, precipitation in cold methanol followed by filtration eliminates chromatography, achieving >95% purity. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading2.5–5 mol% Fe(ClO₄)₃+15% yield
Solvent RatioToluene/AcOH (1:1)Prevents hydrolysis
Temperature50°CBalances rate and decomposition

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of pyrrole derivatives, including methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate, as inhibitors against Mycobacterium tuberculosis. A study demonstrated that compounds with similar structures exhibited potent anti-TB activity with minimal cytotoxicity. The structure–activity relationship (SAR) investigations suggested that modifications to the pyrrole ring could enhance efficacy against drug-resistant strains of tuberculosis .

Anticancer Research

The compound's structural features may also contribute to anticancer properties. Research indicates that pyrrole-based compounds can induce apoptosis in cancer cells by interacting with specific biological targets. The exploration of this compound in this context could lead to the development of novel therapeutic agents .

Synthesis of Heterocycles

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse functionalization strategies that can yield new derivatives with tailored biological activities. For example, palladium-catalyzed reactions utilizing this compound have shown promise in synthesizing complex indole derivatives through oxidative annulation processes .

Photophysical Properties

The photophysical characteristics of this compound have been investigated for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's fluorescence properties can be exploited in the development of advanced materials for optoelectronic applications .

Case Studies

StudyFocusFindings
Study on Antitubercular Activity Investigated the SAR of pyrrole derivativesIdentified key modifications that enhance anti-TB activity; compounds showed MIC < 0.016 μg/mL against resistant strains .
Synthesis of Heterocycles Explored synthetic routes using palladium catalysisDeveloped a method for synthesizing complex indole derivatives from this compound .
Photophysical Properties Analyzed fluorescence for OLED applicationsEstablished that the compound exhibits high fluorescence quantum efficiency suitable for optoelectronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate shares structural similarities with other pyrrole carboxylates but differs in substitution patterns and ring saturation. Key analogs include:

Compound Name Core Structure Substituents/Modifications Molecular Formula (Example) Key References
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate Monocyclic pyrrole Ethyl ester, cyano, aminophenyl, phenyl C₂₆H₂₂N₄O₄
Pyrrole-2-carboxylate derivatives [7a–h] Monocyclic pyrrole Varied benzyl/aryl groups, ester hydrolysis C₁₈–C₂₄H₁₅–₂₈N₂O₂
1,6-Dihydropyrrolo[2,3-b][1,2,3]triazolo[4,5-d]pyridines Fused pyrrolo-triazolopyridine Triazole ring fusion, chloro substituents Not specified
Target Compound Fused dihydropyrrolo-pyrrole Methyl ester, unsaturated/saturated rings Likely C₁₀H₁₂N₂O₂*
  • Ring System: Unlike monocyclic pyrroles (e.g., compounds in ), the fused dihydropyrrolo-pyrrole core introduces conformational rigidity, which may influence binding interactions in biological systems.

Physicochemical Properties

Comparative elemental analysis and spectral data highlight the impact of substituents:

Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) MS (m/z)
Ethyl pyrrole-3-carboxylate (7c ) 69.59/69.52 6.12/6.10 15.46/15.86 362 (M⁺)
Ethyl pyrrole-3-carboxylate (C₂₆H₂₂N₄O₄) 68.71/68.84 4.88/4.86 12.33/12.37 454 (M⁺)
Target Compound Not available Not available Not available Not reported
  • The higher nitrogen content in 7c (15.46% calc.) versus C₂₆H₂₂N₄O₄ (12.33% calc.) reflects the influence of cyano and aminophenyl groups .
  • The absence of electron-withdrawing groups (e.g., cyano) in the target compound may result in a lower molecular ion intensity in mass spectrometry.

Biological Activity

Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate (CAS No. 2122432-83-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interaction with specific biological targets, and structure-activity relationships (SAR).

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C8H8N2O2
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 2122432-83-9

Physical Properties

PropertyValue
Boiling Point374.3 ± 22.0 °C (Predicted)
Density1.390 ± 0.06 g/cm³ (Predicted)
pKa14.97 ± 0.30 (Predicted)

Antimicrobial Activity

Recent studies have indicated that compounds with a pyrrole structure exhibit significant antimicrobial properties. This compound is no exception. Research has shown that derivatives of pyrrole can possess both antibacterial and antifungal activities due to the presence of the heterocyclic ring structure.

Case Study: Antimicrobial Efficacy

A study involving various pyrrole derivatives reported that the introduction of methoxy groups enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives demonstrated a notable increase in efficacy with specific structural modifications, highlighting the importance of functional groups in enhancing biological activity .

Anti-Tuberculosis Activity

In addition to its antimicrobial properties, there is emerging evidence that pyrrole-based compounds can act as inhibitors against Mycobacterium tuberculosis (Mtb). A recent investigation into pyrrole-2-carboxamide derivatives revealed potent anti-TB activity with minimal cytotoxicity. For instance, compounds designed with specific substituents on the pyrrole ring exhibited significant efficacy against drug-resistant strains of Mtb, suggesting that structural modifications can lead to improved therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various pyrrole derivatives emphasize the role of specific substituents in modulating biological activity. For example, the presence of electron-withdrawing groups and bulky substituents on the pyrrole ring significantly enhanced the anti-TB activity of these compounds. This indicates that careful design and modification of the molecular structure can yield compounds with desirable pharmacological properties .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific enzymes and pathways in microbial organisms. In particular, studies have highlighted its potential as an inhibitor of mycolic acid biosynthesis in Mtb, a critical component for bacterial cell wall integrity. By targeting this pathway, it disrupts bacterial growth and replication .

Q & A

Q. What are the standard synthetic routes for Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example, a patent (EP 4,374,877 A2) describes coupling reactions between methyl esters and halogenated aryl amines under Pd-catalyzed conditions . Key factors affecting yield include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos).
  • Temperature : Optimized at 80–100°C to balance reaction rate and side-product formation.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
Step Reagents/ConditionsYield (%)Reference
CyclizationDMF, 90°C, 12h65–70
CouplingPd(OAc)₂, XPhos, 80°C55–60

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Characterization relies on NMR, X-ray crystallography, and HRMS :

  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.7–3.9 ppm) and dihydropyrrole protons (δ ~5.2–6.1 ppm) confirm regiochemistry .
  • X-ray : Monoclinic crystal systems (e.g., P21/c) validate planar pyrrole rings and ester conformation .
  • HRMS : Exact mass matching (e.g., m/z 166.18 for C₈H₁₀N₂O₂) ensures purity .

Advanced Research Questions

Q. How can contradictory NMR data for tautomeric forms of dihydropyrrole derivatives be resolved?

Methodological Answer: Tautomerism in dihydropyrroles (e.g., enamine vs. imine forms) creates spectral ambiguity. To address this:

  • Variable-temperature NMR : Cooling shifts equilibrium toward the enaminone form (δ ~12.5 ppm for NH in DMSO-d₆) .
  • DFT calculations : Predict chemical shifts for tautomers and compare with experimental data .
  • X-ray crystallography : Solid-state structures (e.g., β = 106.4° in monoclinic systems) lock tautomeric forms, providing unambiguous evidence .

Q. What strategies optimize the derivatization of the methyl ester group for structure-activity relationship (SAR) studies?

Methodological Answer: The ester moiety is a key site for functionalization. Approaches include:

  • Hydrolysis : Base-mediated saponification (NaOH/EtOH) yields carboxylic acid derivatives for salt formation .
  • Amidation : Coupling with amines (e.g., HATU/DIPEA) introduces polar groups to enhance solubility .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify substituents .
Derivative Reaction TypeKey ModificationBiological Impact
Carboxylic acidHydrolysis-COOCH₃ → -COOHImproved solubility
AmideHATU coupling-COOCH₃ → -CONHREnhanced target binding

Q. How do steric and electronic effects in the pyrrolo-pyrrole core influence biological activity?

Methodological Answer: The bicyclic system’s planarity and substituent positioning modulate interactions with biological targets:

  • Steric effects : Bulky groups (e.g., 4-chlorophenyl) reduce binding to flat enzymatic pockets .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing covalent binding .
  • Case study : Methyl substitution at C3 improves metabolic stability by blocking CYP450 oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for Pd-catalyzed coupling steps?

Methodological Answer: Discrepancies arise from:

  • Catalyst loading : Higher Pd(OAc)₂ (5 mol%) increases yields but risks colloidal Pd formation .
  • Oxygen sensitivity : Inert atmosphere (N₂/Ar) prevents catalyst deactivation, improving reproducibility .
  • Purification methods : Column chromatography vs. recrystallization affects isolated yields (e.g., 55% vs. 48%) .

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